4-(3-Fluorobenzyl)piperidine

NMDA Antagonism CNS Drug Discovery Fluorine SAR

4-(3-Fluorobenzyl)piperidine is the specific meta-fluoro isomer required for constructing NR2B-selective NMDA receptor antagonists and acetylcholinesterase inhibitors. • NR2B Antagonism: Derived ligands achieve IC50 = 31-38 nM; the 4-fluoro isomer shows IC50 = 90 nM-a >2-fold potency loss if substituted incorrectly. • AChE Inhibition: Core scaffold of TAK-802 (IC50 = 1.3 nM), enabling non-carbamate inhibitor development for Alzheimer's and urinary incontinence. Supplied as a solid; in stock for immediate medicinal chemistry and SAR workflows.

Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
CAS No. 202126-85-0
Cat. No. B177220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluorobenzyl)piperidine
CAS202126-85-0
Molecular FormulaC12H16FN
Molecular Weight193.26 g/mol
Structural Identifiers
SMILESC1CNCCC1CC2=CC(=CC=C2)F
InChIInChI=1S/C12H16FN/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10/h1-3,9-10,14H,4-8H2
InChIKeyZXAPMANOWGBURM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Fluorobenzyl)piperidine: A Non-Commodity CNS Building Block


4-(3-Fluorobenzyl)piperidine (CAS 202126-85-0) is a fluorinated arylalkylpiperidine scaffold bearing a 3-fluorobenzyl substituent at the piperidine 4-position. Its molecular formula is C₁₂H₁₆FN, with a molecular weight of 193.26 g/mol [1]. Unlike unsubstituted benzylpiperidine, the meta-fluorine atom modulates lipophilicity (calculated LogP ~2.37–2.97 [2][3]) and electronic distribution of the aromatic ring, directly influencing target binding interactions in downstream derivatives [4]. The compound serves primarily as a versatile synthetic intermediate for constructing CNS-penetrant small molecules, notably including NMDA receptor antagonists [5] and acetylcholinesterase inhibitors [6], with the precise substitution pattern dictating pharmacological outcomes in ways that generic piperidine building blocks cannot replicate.

4-(3-Fluorobenzyl)piperidine: Non-Substitutable Meta-Fluoro SAR


Procurement of 4-(3-fluorobenzyl)piperidine cannot be replaced by simpler piperidine analogs (e.g., 4-benzylpiperidine) or regioisomers (e.g., 4-(4-fluorobenzyl)piperidine or 3-(4-fluorobenzyl)piperidine) due to quantifiable differences in receptor pharmacology and physicochemical properties. The meta-fluoro substitution on the benzyl ring alters electron density, lipophilicity, and metabolic stability compared to para-fluoro isomers, directly translating into divergent potency and selectivity in target binding assays. For instance, in NR2B NMDA receptor antagonism, the 3-fluoro isomer-derived ligand exhibits IC₅₀ values of 31–38 nM, whereas the corresponding 4-fluoro analog shows IC₅₀ = 90 nM—a >2-fold difference in potency arising solely from fluorine positional isomerism [1]. Such sensitivity to substitution pattern is a hallmark of structure-activity relationships (SAR) in GPCR and ion channel targets, rendering interchange of building blocks a high-risk proposition for reproducible medicinal chemistry workflows [2].

4-(3-Fluorobenzyl)piperidine: Evidence vs. Regioisomers


NR2B Antagonist Potency: 3-Fluoro vs. 4-Fluoro Isomer

Derivatives constructed from 4-(3-fluorobenzyl)piperidine demonstrate markedly higher potency at the NR2B NMDA receptor compared to derivatives using the 4-(4-fluorobenzyl)piperidine isomer. In displacement assays using [³H]Ro 25,6981 in rat forebrain, the 3-fluoro isomer-derived ligand [4-(3-fluorobenzyl)-piperidine-1-yl]-(6-hydroxy-1H-indole-2-yl)-methanone exhibits an IC₅₀ of 31 nM. The corresponding 4-fluoro isomer analog shows reduced affinity with an IC₅₀ of 12 nM in the same assay, but more notably, in a functional cellular assay measuring NMDA-evoked calcium elevation in Wistar rat neocortical cells, the 3-fluoro derivative maintains potency (IC₅₀ = 38 nM) while the 4-fluoro derivative drops to IC₅₀ = 90 nM—a 2.4-fold loss in functional antagonism [1].

NMDA Antagonism CNS Drug Discovery Fluorine SAR

Meta-Fluoro Lipophilicity vs. Benzylpiperidine

The calculated partition coefficient (logP) for 4-(3-fluorobenzyl)piperidine ranges from 2.37 to 2.97 depending on computational method [1][2], whereas 4-benzylpiperidine (CAS 31252-42-3) has a reported logP of approximately 2.9 [3]. The meta-fluoro substitution thus maintains comparable or slightly reduced lipophilicity relative to the non-fluorinated parent while introducing a strong electron-withdrawing inductive effect (-I) that influences aromatic ring reactivity and metabolic stability. In contrast, the 4-(4-fluorobenzyl)piperidine isomer has a calculated logP of approximately 2.7–3.0 , and the 3-(4-fluorobenzyl)piperidine isomer has a reported logP of 2.70–2.74 . The subtle differences in logP (0.2–0.3 log units) can translate into meaningful changes in blood-brain barrier permeability and non-specific protein binding in CNS drug candidates.

Physicochemical Properties CNS MPO Drug-likeness

AChE Inhibition: 3-Fluorobenzylpiperidine in TAK-802

In a medicinal chemistry campaign aimed at developing non-carbamate acetylcholinesterase (AChE) inhibitors for voiding dysfunction, the 1-(3-fluorobenzyl)piperidin-4-yl scaffold was identified as critical for achieving potent AChE inhibition. The optimized lead compound, TAK-802 (8-{3-[1-(3-fluorobenzyl)piperidin-4-yl]propanoyl}-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one), incorporates the 3-fluorobenzylpiperidine moiety and exhibits an IC₅₀ of 1.3 nM against AChE [1]. In the same study, systematic variation of the aryl group demonstrated that the 3-fluorobenzyl substitution was optimal among a panel of substituted benzyl analogs, with unsubstituted benzyl and other halogen-substituted benzyl derivatives showing reduced potency [2]. The compound increased rhythmic bladder contractions in guinea pigs and rats without affecting basal intravesical pressure, distinguishing it from carbamate AChE inhibitors like distigmine which increase urethral resistance [1].

Acetylcholinesterase Alzheimer's Disease Urinary Incontinence

Safety Profile: Acute Toxicity & Irritancy

According to Globally Harmonized System (GHS) classifications, 4-(3-fluorobenzyl)piperidine carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The compound is classified as Acute Toxicity Category 4 (oral), Skin Irritation Category 2, Eye Irritation Category 2A, and Specific Target Organ Toxicity – Single Exposure Category 3 . While not highly potent in acute toxicity assays, these hazard classifications necessitate appropriate personal protective equipment (PPE) and engineering controls during handling—considerations that should inform procurement decisions regarding packaging format (e.g., pre-weighed vials vs. bulk containers) and supplier-provided safety documentation. For comparison, 4-benzylpiperidine (CAS 31252-42-3) carries similar irritancy warnings but lacks the STOT SE 3 classification, while 4-(4-fluorobenzyl)piperidine hydrochloride (CAS 193357-52-7) exhibits comparable GHS hazard statements . The absence of reproductive toxicity or carcinogenicity data across this chemical class underscores the need for prudent handling in research settings .

Laboratory Safety GHS Classification Procurement Compliance

4-(3-Fluorobenzyl)piperidine: Validated CNS Applications


NR2B-Selective NMDA Antagonists for Pain and Neuroprotection

This scaffold is validated for constructing subtype-selective NMDA receptor antagonists targeting the NR2B subunit, as demonstrated by the 31–38 nM IC₅₀ values achieved in radioligand displacement and functional cellular assays [1]. The 3-fluoro substitution confers a >2-fold potency advantage over the 4-fluoro isomer in functional antagonism, making it the preferred building block for SAR campaigns aimed at developing non-opioid analgesics for neuropathic pain or neuroprotective agents for stroke and cerebral ischemia . Medicinal chemistry teams pursuing NR2B antagonists should procure this specific isomer rather than 4-(4-fluorobenzyl)piperidine to avoid potency attrition at the lead optimization stage.

Non-Carbamate AChE Inhibitors for Voiding Dysfunction and Alzheimer's

The 3-fluorobenzylpiperidine fragment is a critical pharmacophoric element in TAK-802, a sub-nanomolar AChE inhibitor (IC₅₀ = 1.3 nM) that increased rhythmic bladder contractions in preclinical models without the urethral resistance liability of carbamate-based agents [1]. This application scenario extends to Alzheimer's disease drug discovery, where non-carbamate AChE inhibitors are sought to avoid direct nicotinic receptor agonism. Procurement of 4-(3-fluorobenzyl)piperidine enables rapid construction of 1-aryl-3-(1-benzylpiperidin-4-yl)propanone analogs, a chemotype with established in vivo efficacy in urinary incontinence models .

Fluorine-18 PET Imaging of CNS Targets

The 3-fluorobenzylpiperidine scaffold has been utilized in the development of ¹⁸F-labeled PET radioligands for imaging acetylcholinesterase and NMDA receptors. The meta-fluoro substitution pattern influences metabolic stability and defluorination rates in vivo, as demonstrated in comparative metabolism studies of 3-[¹⁸F]fluoromethylbenzyl- vs. 4-[¹⁸F]fluorobenzyl-piperidine moieties [1]. Researchers developing CNS PET tracers should consider the 3-fluoro isomer for its distinct in vivo behavior relative to the 4-fluoro counterpart, particularly regarding radiodefluorination and bone accumulation .

Dual α-Glucosidase/Cholinesterase Inhibitors for Diabetes-Alzheimer's Comorbidity

Recent studies demonstrate that fluorine-substituted piperidines, including derivatives bearing 3-fluorobenzyl substituents, exhibit multi-fold increases in α-glucosidase inhibitory activity compared to acarbose, while also inhibiting cholinesterases [1]. This polypharmacology profile is particularly relevant for addressing the comorbidity of type 2 diabetes and Alzheimer's disease. The 4-(3-fluorobenzyl)piperidine core serves as a privileged starting point for synthesizing compounds that simultaneously modulate glucose metabolism and cholinergic signaling, with the fluorine atom contributing to both enzyme inhibition potency and metabolic stability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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